REACTION_CXSMILES
|
[OH-].[K+:2].Br[CH:4]([CH:8](Br)[C:9]([OH:11])=[O:10])[C:5]([OH:7])=[O:6]>CO>[K+:2].[K+:2].[C:8]([C:9]([O-:11])=[O:10])#[C:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C(C(=O)O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours over a water bath
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
white crystals were filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[K+].[K+].C(#CC(=O)[O-])C(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g | |
YIELD: CALCULATEDPERCENTYIELD | 233.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+:2].Br[CH:4]([CH:8](Br)[C:9]([OH:11])=[O:10])[C:5]([OH:7])=[O:6]>CO>[K+:2].[K+:2].[C:8]([C:9]([O-:11])=[O:10])#[C:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C(C(=O)O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours over a water bath
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
white crystals were filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[K+].[K+].C(#CC(=O)[O-])C(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g | |
YIELD: CALCULATEDPERCENTYIELD | 233.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |